methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reductive amination reaction. This process is carried out under solvent-free conditions, making it environmentally friendly and efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate stands out due to its unique structural features, such as the presence of a tert-butylamino group and a methoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, also known by its CAS number 884428-13-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.4 g/mol
- Structure : The compound features a pyrazole ring substituted with a tert-butylamino group and a methoxyphenyl moiety, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The presence of the pyrazole ring is associated with antibacterial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth effectively .
- Antitumor Effects : Preliminary investigations have shown that this compound may possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory Properties : Compounds related to this structure have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the inflammatory response or cancer progression.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis.
- Interference with Bacterial Metabolism : The structural components can disrupt bacterial cell wall synthesis or function.
Case Studies
Several studies have investigated the biological effects of similar compounds:
Case Study 1: Antibacterial Activity
A study examined the antibacterial efficacy of pyrazole derivatives against various strains of bacteria. Results indicated significant inhibition zones for compounds structurally similar to methyl [(4Z)-...], highlighting its potential as an antimicrobial agent .
Case Study 2: Antitumor Activity
Research focused on the antitumor effects of pyrazole derivatives in vitro and in vivo. The results showed that these compounds could induce apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy .
Data Table of Biological Activities
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[4-(N-tert-butyl-C-methylcarbonimidoyl)-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H25N3O4/c1-12(20-19(2,3)4)17-15(11-16(23)26-6)21-22(18(17)24)13-7-9-14(25-5)10-8-13/h7-10,21H,11H2,1-6H3 |
InChI Key |
JNMLVZHKCIQPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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